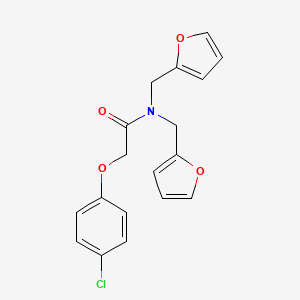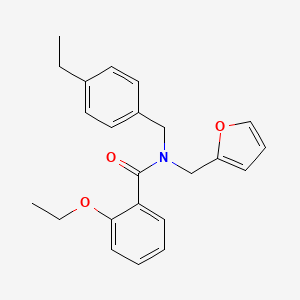![molecular formula C22H24N2O B11375736 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375736.png)
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of study for synthetic chemists and researchers.
Vorbereitungsmethoden
The synthesis of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps, including the formation of the tricyclic core and the introduction of the methyl and phenyl groups. Common synthetic routes include:
Cyclization Reactions: The formation of the tricyclic core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenyl groups can be done through substitution reactions using reagents like methyl iodide and phenyl lithium.
Industrial Production: Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 3-Methyl-1-phenyl-2-pyrazoline-5-one and 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid share some structural similarities.
Uniqueness: The unique tricyclic structure and specific functional groups of this compound distinguish it from other compounds and contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C22H24N2O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C22H24N2O/c1-16-8-10-17(11-9-16)19-23-12-21(2)13-24(19)15-22(14-23,20(21)25)18-6-4-3-5-7-18/h3-11,19H,12-15H2,1-2H3 |
InChI-Schlüssel |
SZIYTKGLXUSKHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11375661.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375669.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11375693.png)
![N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11375697.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11375700.png)
![3,5-dimethyl-13-(1-methylindol-3-yl)-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11375707.png)
![5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11375710.png)

![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11375724.png)
![N-(4-chlorophenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11375728.png)

![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11375751.png)
![4-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11375754.png)
![3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11375762.png)
